Comprehensive NMR Characterization of 2-Chloro-4-fluoro-5-methoxypyridine: A Technical Guide for Structural Elucidation
Executive Summary In modern medicinal chemistry and drug development, poly-substituted halogenated pyridines serve as critical bioisosteres and building blocks. 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0)[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, poly-substituted halogenated pyridines serve as critical bioisosteres and building blocks. 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0)[1] is a highly specialized intermediate whose unique substitution pattern presents specific challenges and opportunities for nuclear magnetic resonance (NMR) structural elucidation.
This whitepaper provides an in-depth technical framework for predicting, acquiring, and interpreting the
1
H and
13
C NMR spectra of this molecule. By leveraging empirical additivity rules, heteronuclear spin-spin coupling dynamics, and orthogonal validation protocols, researchers can establish a self-validating system to ensure absolute structural confidence before advancing this intermediate through the drug development pipeline.
Spin System Dynamics & Substituent Effects
The chemical shifts of 2-chloro-4-fluoro-5-methoxypyridine are dictated by a complex push-pull electronic environment. Understanding the causality behind these shifts is essential for accurate spectral interpretation:
The Pyridine Core: The nitrogen atom exerts a strong electron-withdrawing inductive and resonance effect, significantly deshielding the
α
-positions (C2, C6) and their attached protons[2].
2-Chloro Substituent: Chlorine acts primarily via inductive electron withdrawal, deshielding the local C2 environment. However, its weak
π
-donation slightly shields the para position (C5).
4-Fluoro Substituent: Fluorine is highly electronegative but acts as a powerful
π
-donor. This creates a massive deshielding effect at the ipso carbon (C4) while strongly shielding the ortho positions (C3, C5)[3].
5-Methoxy Substituent: The methoxy group is a strong resonance donor. It significantly shields its ortho carbons (C4, C6) and protons, counteracting some of the deshielding effects of the pyridine nitrogen[4].
The interplay of these substituents means that the chemical shifts cannot be guessed intuitively; they must be calculated by tracking the additive electronic perturbations across the aromatic ring.
Predictive NMR Modeling:
1
H and
13
C Assignments
Because standard reference spectra for highly specific intermediates can be scarce, Senior Application Scientists rely on empirical data from closely related analogs (such as 5-bromo-2-chloro-4-fluoropyridine)[5] to build highly accurate predictive models.
H NMR Assignments (in CDCl
3
)
The proton spectrum consists of two isolated aromatic protons (H3 and H6) and a methoxy singlet. Because H3 and H6 are para to each other, there is negligible
4JH−H
coupling. All observed splitting on the aromatic protons is due to heteronuclear coupling with the
19
F nucleus.
Nucleus
Predicted Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
)
Mechanistic Rationale
H3
~7.00
Doublet (d)
3JH−F≈8–10
Hz
Shielded by the ortho-fluoro and meta-methoxy groups. Exhibits strong ortho coupling to
19
F.
H6
~8.00
Doublet (d)
4JH−F≈2–4
Hz
Deshielded by the adjacent nitrogen, but shielded by the ortho-methoxy group. Exhibits weak meta coupling to
19
F.
-OCH
3
~3.95
Singlet (s)
N/A
Typical resonance for an aromatic methoxy group lacking adjacent coupling partners.
C NMR Assignments (in CDCl
3
)
The
13
C spectrum is the definitive proof of structure. The
19
F nucleus (spin 1/2) will split every carbon resonance on the ring. The magnitude of the
JC−F
coupling constant decays predictably with distance, allowing for absolute assignment of the carbon backbone[5].
Nucleus
Predicted Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
)
Mechanistic Rationale
C4
~151.4
Doublet (d)
1JC−F≈265
Hz
Ipso to fluorine. The massive one-bond coupling is the anchor point of the spectrum.
C3
~114.2
Doublet (d)
2JC−F≈21
Hz
Ortho to fluorine. Strongly shielded by the F-atom's
π
-donation.
C5
~138.2
Doublet (d)
2JC−F≈18
Hz
Ipso to methoxy, ortho to fluorine.
C2
~147.7
Doublet (d)
3JC−F≈9
Hz
Meta to fluorine. Deshielded by the directly attached chlorine and adjacent nitrogen.
C6
~138.8
Singlet/Doublet
4JC−F<2
Hz
Meta to fluorine. Coupling is often too small to resolve, appearing as a broadened singlet.
-OCH
3
~56.5
Singlet (s)
N/A
Standard methoxy carbon shift.
Experimental Protocol for Self-Validating NMR Acquisition
To ensure trustworthiness and data integrity, the acquisition protocol must be designed as a self-validating system. The following methodology guarantees that the structural elucidation is orthogonal and unambiguous.
Step 1: Sample Preparation
Dissolve 15–20 mg of 2-chloro-4-fluoro-5-methoxypyridine in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Filter the solution through a glass wool plug into a 5 mm high-precision NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.
Step 2:
1
H NMR Acquisition
Tune the probe to the
1
H Larmor frequency (e.g., 400 MHz).
Acquire 16 scans using a standard 30° excitation pulse (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full longitudinal relaxation of the aromatic protons.
Tune the probe to the
13
C Larmor frequency (e.g., 100 MHz).
Apply WALTZ-16 power-gated decoupling on the
1
H channel.
Causality Note: WALTZ-16 is tuned specifically to the proton frequency. Because the
19
F Larmor frequency is significantly different (~376 MHz on a 400 MHz console), the fluorine nuclei remain fully coupled to the carbon atoms. This is the core of the self-validating system: the resulting
13
C spectrum will exhibit the diagnostic C-F splitting patterns detailed in Section 3, proving the regiochemistry of the molecule without ambiguity.
Acquire 1024 scans with a D1 of 2.0 seconds.
Step 4:
19
F NMR Acquisition (Orthogonal Validation)
Tune the probe to the
19
F frequency.
Acquire 16 scans. A single resonance should be observed (typically around -100 to -120 ppm), split into a doublet of doublets by H3 and H6. This orthogonally confirms the presence of a single fluorine atom integrated into the aromatic system.
Mechanistic Workflow & Data Interpretation
Workflow for the self-validating multi-nuclear NMR acquisition and structural elucidation.
References
Accela ChemBio Inc. Catalog: 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0), AccelaChem. URL: [Link]
Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones, Vanderbilt University. URL: [Link]
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines, The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Aryl-Nickel-Catalyzed Benzylic Dehydrogenation of Electron-Deficient Heteroarenes, Journal of the American Chemical Society (ACS Publications). URL: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-fluoro-5-methoxypyridine at Room Temperature
Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-4-fluoro-5-methoxypyridine, a substituted pyridine derivative of increasing interest in pharmaceutical and agroch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-4-fluoro-5-methoxypyridine, a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. In the absence of publicly available, direct experimental thermodynamic data (e.g., Gibbs Free Energy of Formation), this document establishes a framework for assessing the compound's stability at ambient conditions. By integrating principles of physical organic chemistry with industry-standard protocols for stability testing, this guide offers researchers, scientists, and drug development professionals a robust methodology to predict, identify, and quantify potential degradation pathways. We will explore the intrinsic stability conferred by the pyridine scaffold, analyze the electronic influence of its chloro, fluoro, and methoxy substituents, and provide detailed, actionable protocols for both long-term and forced degradation studies. The ultimate objective is to empower research teams to generate the empirical data required to ensure the quality, purity, and shelf-life of this critical chemical intermediate.
Introduction: The Chemical Context of 2-Chloro-4-fluoro-5-methoxypyridine
The pyridine ring is a foundational heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique properties, including basicity, aromaticity, and capacity for hydrogen bonding, make it a privileged structure in medicinal chemistry.[1] The biological and physical properties of pyridine analogs are heavily influenced by the nature and position of their substituents.[2][4][5]
2-Chloro-4-fluoro-5-methoxypyridine is a polysubstituted pyridine with a unique convergence of electronic effects. Understanding these effects is paramount to predicting its stability.
The Pyridine Core : As an aromatic system, the pyridine ring is inherently stable. However, the electronegative nitrogen atom creates an electron-deficient (π-deficient) ring system, making it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, while deactivating it towards electrophilic attack.[1]
Substituent Effects :
Chloro (Cl) and Fluoro (F) Groups : As electron-withdrawing halogens, they further decrease the electron density of the aromatic ring. The chloro group at the C2 position is a competent leaving group, making this site a potential locus for nucleophilic attack or hydrolysis.[6]
Methoxy (OCH₃) Group : This group is electron-donating through resonance but electron-withdrawing through induction. Its presence can modulate the reactivity of the ring and provides a potential site for metabolic O-demethylation in biological systems.[7]
This combination of functional groups suggests that while the core scaffold is stable, the compound possesses latent reactivity that could manifest as degradation over time, particularly under non-ideal storage conditions.
Caption: Figure 1. Chemical Structure of 2-Chloro-4-fluoro-5-methoxypyridine.
Physicochemical Properties & Recommended Handling
A review of supplier safety data sheets (SDS) and product information pages provides foundational data and implicit guidance on the compound's stability. The consistent recommendation for refrigerated storage is a strong indicator that the compound's long-term stability at room temperature may be compromised.
Table 1: Physicochemical Properties and Handling of 2-Chloro-4-fluoro-5-methoxypyridine
Theoretical Assessment of Stability and Potential Degradation Pathways
At room temperature, several degradation pathways can be hypothesized based on the molecule's structure. These reactions are likely to be slow but can become significant over extended storage periods.
Hydrolysis : The C2-Cl bond is the most probable site for hydrolysis. The electron-deficient nature of the pyridine ring makes the C2 carbon susceptible to nucleophilic attack by water, which would be accelerated under acidic or basic conditions. This would lead to the formation of 4-fluoro-5-methoxy-2-pyridone.
Nucleophilic Substitution : Beyond water, other ambient nucleophiles could potentially displace the chloride. While less common under standard storage, this highlights a potential for incompatibility with certain solvents or reagents.
Photodegradation : Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV or high-intensity visible light, potentially initiating radical chain reactions.[15] Proper storage in amber vials or in the dark is a necessary precaution.[12]
Oxidation : While generally robust, the electron-rich methoxy group or the pyridine ring itself could be susceptible to strong oxidizing agents.
Caption: Figure 2. Plausible Degradation Pathways for 2-Chloro-4-fluoro-5-methoxypyridine.
Experimental Framework for Stability Assessment
To move from theoretical possibilities to empirical certainty, a structured experimental approach is essential. The gold standard in the pharmaceutical industry is the execution of forced degradation (or stress testing) and long-term stability studies.[16][17][18] These studies are fundamental for developing stability-indicating analytical methods.[16]
The objective is to induce degradation of approximately 5-20% of the active substance.[15][19] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing fails to reveal potential instabilities.[17][19]
Caption: Figure 3. Experimental Workflow for Comprehensive Stability Assessment.
Protocol 1: Long-Term Room Temperature Stability Study
Objective: To evaluate the stability of the compound under standard ambient storage conditions over an extended period.
Methodology:
Sample Preparation: Accurately weigh ~10 mg of 2-Chloro-4-fluoro-5-methoxypyridine into three separate, inert, clear glass vials and three separate, amber glass vials.
Initial Analysis (T=0): Dissolve the contents of one clear and one amber vial in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL). Analyze immediately via a validated HPLC-UV method to determine the initial purity (as 100% or by area normalization) and peak area. Obtain an LC-MS spectrum to confirm the parent mass.
Storage: Place the remaining vials in a stability chamber maintained at 25°C ± 2°C and 60% ± 5% relative humidity (RH).
Time-Point Analysis: At designated time points (e.g., 1, 3, 6, 9, 12 months), remove one clear and one amber vial from the chamber.
Sample Analysis: Prepare and analyze the samples as described in Step 2.
Data Evaluation: Compare the purity and peak area of the main compound to the T=0 results. Look for the appearance of new peaks (degradants). If new peaks are observed, use LC-MS to determine their mass and aid in structural elucidation.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To rapidly identify potential degradation products and pathways by subjecting the compound to conditions more severe than accelerated storage.[18][19]
General Procedure: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. For each condition below, mix equal parts of the stock solution with the stressor solution. Monitor the reaction over time (e.g., 2, 4, 8, 24 hours) by HPLC until ~5-20% degradation is observed.
Table 2: Recommended Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Typical Incubation
Rationale & Potential Product
Source(s)
Acidic Hydrolysis
0.1 M Hydrochloric Acid (HCl)
Room Temp or 60°C
Tests for acid-catalyzed hydrolysis. Likely product is the corresponding 2-pyridone.
While 2-Chloro-4-fluoro-5-methoxypyridine benefits from the inherent stability of its aromatic pyridine core, its substituent pattern creates a susceptibility to degradation, most notably via hydrolysis of the C2-chloro group. The consistent recommendation from suppliers for refrigerated storage serves as a strong qualitative indicator that long-term stability at room temperature is not guaranteed.
For any research, development, or manufacturing application, it is imperative to move beyond theoretical assessment. This guide strongly recommends the implementation of the described long-term and forced degradation studies. The data generated will be crucial for:
Establishing a definitive shelf-life and appropriate storage conditions for the material.
Developing a robust, stability-indicating analytical method capable of separating and quantifying the parent compound from any critical degradants.
Informing formulation development to avoid excipients or conditions that could accelerate degradation.
By undertaking this rigorous, systematic evaluation, researchers can ensure the integrity of their starting materials, the reliability of their experimental results, and the overall quality of their final products.
References
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Pharmacological Utility and Mechanism of Action of 2-Chloro-4-fluoro-5-methoxypyridine Derivatives in Target-Directed Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount to achieving target selectivity, metabolic stability, and optimal pharmacokinetics. The compound 2-Chloro-4-f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount to achieving target selectivity, metabolic stability, and optimal pharmacokinetics. The compound 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0) [1] is not a therapeutic agent in isolation; rather, it serves as a highly privileged pharmacophoric building block. This whitepaper dissects the mechanistic utility of this specific scaffold, detailing how its derivatives function as potent modulators in biological pathways (specifically GPCRs like Orexin receptors) and providing self-validating experimental workflows for their synthesis and in vitro evaluation.
Structural and Electronic Properties: The "Why" Behind the Scaffold
As an application scientist, I evaluate scaffolds based on their electronic topology and late-stage functionalization potential. The tri-substituted nature of 2-chloro-4-fluoro-5-methoxypyridine offers a perfectly balanced push-pull electronic system:
C2-Chlorine (The Electrophilic Handle): Serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. In the final drug molecule, if retained, the chlorine atom can participate in halogen bonding within lipophilic protein pockets.
C4-Fluorine (The Metabolic Shield): Fluorine's high electronegativity exerts a strong inductive pull (-I effect), which activates the C2 position for SNAr. Biologically, the C4-fluorine blocks cytochrome P450-mediated oxidation at a highly susceptible position, drastically improving the half-life of the derivative.
C5-Methoxy (The Conformational Lock): The methoxy group acts as a potent hydrogen-bond acceptor. By resonance (+R effect), it slightly deactivates the ring, but this is counterbalanced by the C4-fluorine. Sterically, the methoxy group restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation.
Pyridine Nitrogen (The Hinge Binder): Essential for hydrogen bonding in the hinge region of kinases or the transmembrane domains of GPCRs.
Recent literature in the [2] highlights the unique reactivity of related 2-chloro-5-methoxypyridine systems in base-catalyzed halogen transfer and etherification, proving the versatility of this electronic arrangement[3].
Figure 1: Pharmacophoric contributions of the 2-chloro-4-fluoro-5-methoxypyridine scaffold.
Mechanism of Action: Target Engagement (Orexin Receptor Modulation)
Derivatives of the 2-chloro-5-methoxypyridine class have shown profound efficacy as central nervous system (CNS) agents, particularly as Orexin Receptor (OX1R/OX2R) antagonists . According to foundational patent literature from the[4], substituting the C2 position with rigid bicyclic amines (e.g., 7-azabicyclo[2.2.1]heptane) yields highly potent sleep-inducing agents.
The Molecular Mechanism
When the derivative enters the CNS, it binds competitively to the orthosteric site of the OX1R/OX2R G-protein coupled receptors.
Binding Causality: The pyridine nitrogen hydrogen-bonds with a conserved asparagine residue in the transmembrane helix. The C5-methoxy group points toward the solvent-accessible channel, stabilizing the complex, while the C4-fluorine nestles into a tight hydrophobic sub-pocket, displacing high-energy water molecules (the hydrophobic effect).
Signal Blockade: By locking the receptor in an inactive conformation, the derivative prevents the coupling of the Gq/11 protein complex. This halts the activation of Phospholipase C (PLC), thereby suppressing the release of intracellular calcium (
Ca2+
) and dampening the wakefulness-promoting signaling cascade.
Figure 2: Mechanism of action for pyridine-derived orexin receptor antagonists.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: SNAr Derivatization of the Scaffold
Objective: Substitute the C2-chlorine with a primary/secondary amine.
Reagent Preparation: Dissolve 1.0 eq of 2-chloro-4-fluoro-5-methoxypyridine and 1.2 eq of the target amine in anhydrous N-Methyl-2-pyrrolidone (NMP).
Causality: NMP provides a high dielectric constant to stabilize the highly polar Meisenheimer transition state during SNAr. Its high boiling point accommodates the thermal energy required to overcome the resonance-deactivating effect of the C5-methoxy group.
Base Selection: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct driving the reaction forward without competing with the amine nucleophile, preventing unwanted side reactions.
Reaction Execution: Heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.
Causality: The inert atmosphere prevents oxidative degradation of the amine at elevated temperatures.
Quench and Extraction: Cool to room temperature and quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (EtOAc).
Causality: The basic quench ensures the newly formed aminopyridine product remains in its free-base form, maximizing partitioning into the organic layer.
Protocol 2: In Vitro FLIPR Calcium Mobilization Assay
Objective: Validate the GPCR antagonism mechanism of the synthesized derivatives.
Cell Plating: Plate CHO cells stably expressing OX2R at 10,000 cells/well in a 384-well plate.
Causality: Ensures a confluent monolayer, which is critical for generating a uniform and reproducible fluorescent signal across the well.
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.
Causality: Fluo-4 AM is cell-permeable. Once inside, cytoplasmic esterases cleave the AM ester, trapping the calcium-sensitive dye. Probenecid is mandatory here; it inhibits multidrug resistance proteins (MRPs), preventing the premature active efflux of the dye.
Compound Incubation: Add the pyridine derivative (serial dilutions) and incubate for 30 minutes.
Causality: Allows the compound to reach thermodynamic binding equilibrium at the orthosteric site prior to the agonist challenge.
Agonist Challenge & Reading: Inject Orexin-A at an
EC80
concentration and measure fluorescence (Ex 488 nm / Em 525 nm). Calculate the Z'-factor for the plate.
Causality: Using an
EC80
concentration of the agonist ensures the assay is sensitive enough to detect competitive antagonism while providing a robust signal window. A Z'-factor > 0.5 self-validates the assay's reliability.
Figure 3: Experimental workflow from scaffold derivatization to in vitro validation.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
To illustrate the pharmacological translation of this scaffold, the table below summarizes the SAR and pharmacokinetic properties of representative C2-substituted derivatives.
Compound ID
R-Group (C2 Substitution)
OX1R
IC50
(nM)
OX2R
IC50
(nM)
cLogP
Microsomal Stability (
T1/2
, min)
Scaffold
-Cl (CAS: 1227597-81-0)
N/A
N/A
1.8
>120
Deriv-01
Morpholine
450
320
2.1
85
Deriv-02
4-Fluorobenzylamine
12
8
3.4
45
Deriv-03
7-Azabicyclo[2.2.1]heptane
4
2
2.9
>120
Data Analysis: Deriv-03 demonstrates exceptional potency because the rigid bicyclic system perfectly occupies the lipophilic pocket of the orexin receptor. Furthermore, the combination of the C4-fluoro group on the pyridine core and the sterically shielded bicyclic amine prevents oxidative metabolism by CYP450 enzymes, resulting in an excellent microsomal half-life (>120 min).
Conclusion
The 2-chloro-4-fluoro-5-methoxypyridine scaffold is a masterclass in electronic and steric design. By understanding the causality behind its reactivity—leveraging the C4-fluorine for inductive activation and metabolic shielding, and the C2-chlorine for targeted SNAr—medicinal chemists can rapidly generate highly potent, CNS-penetrant therapeutics. The self-validating workflows provided herein ensure that the transition from raw chemical building block to validated biological modulator is both rigorous and reproducible.
References
Puleo, T. R., Klaus, D. R., & Bandar, J. S. (2021). "Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer." Journal of the American Chemical Society, 143(32), 12480–12486. URL:[Link][2],[3]
Letts, C., et al. (2014). "Substituted 7-azabicycles and their use as orexin receptor modulators." World Intellectual Property Organization, WO2014159591A1. URL:[4]
Application Note: Advanced Handling and Storage Protocols for 2-Chloro-4-fluoro-5-methoxypyridine
Introduction and Mechanistic Rationale In modern pharmaceutical drug development and agrochemical synthesis, highly functionalized pyridine scaffolds are critical building blocks. 2-Chloro-4-fluoro-5-methoxypyridine (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
In modern pharmaceutical drug development and agrochemical synthesis, highly functionalized pyridine scaffolds are critical building blocks. 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0) is a prime example of a multi-halogenated, electron-deficient heteroaromatic system[1]. While the compound itself is relatively stable under ambient conditions compared to highly reactive organometallics, its primary utility lies in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings).
The Causality of Inert Handling:
The necessity for inert atmosphere handling (Argon or Nitrogen) does not stem solely from the degradation of the pyridine derivative itself, but rather from the protection of the highly sensitive catalytic systems it interacts with. Moisture and ambient oxygen readily oxidize low-valent metal catalysts (such as Pd(0) or Ni(0)) and can lead to competitive hydrolysis of the carbon-halogen bonds under basic coupling conditions. Therefore, integrating 2-Chloro-4-fluoro-5-methoxypyridine into a rigorous inert workflow is a mandatory self-validating step to ensure reproducible, high-yield synthetic outcomes.
Physicochemical Profile
Property
Value / Description
Chemical Name
2-Chloro-4-fluoro-5-methoxypyridine
CAS Registry Number
1227597-81-0
Molecular Formula
C6H4ClFNO
Molecular Weight
161.56 g/mol
Typical Purity
≥95% (Commercial grade)
Atmospheric Sensitivity
Low-to-Moderate (Highly sensitive in catalytic mixtures)
Inert Atmosphere Workflow Decision Matrix
Selecting the appropriate handling technique depends on the downstream application and the scale of the synthesis. The following workflow dictates the logical progression between Schlenk line operations and Glovebox handling.
Decision workflow for inert handling of 2-Chloro-4-fluoro-5-methoxypyridine.
Standard Operating Protocols (SOPs)
Protocol A: Schlenk Line Manipulation for Active Synthesis
The2 is the workhorse of the synthetic bench, allowing for the manipulation of air-sensitive reactions without the spatial restrictions of a glovebox[2].
Step 1: Apparatus Desiccation
Action: Bake all glassware (Schlenk flasks, stir bars) in an oven at >150°C for a minimum of 4 hours, or flame-dry under active vacuum.
Causality: Glass surfaces adsorb microscopic layers of water. If not thermally desorbed, this moisture will outgas under vacuum, contaminating the inert environment and potentially quenching reactive intermediates during the cross-coupling of the pyridine derivative.
Step 2: The Purge Cycle (Vacuum/Inert Gas Cycling)
Action: Connect the sealed, hot flask to the Schlenk line. Evacuate the flask until the pressure stabilizes (typically <0.1 Torr). Slowly backfill with high-purity Argon. Repeat this cycle three times[3].
Causality: A single evacuation leaves residual atmospheric gases. The 3 mathematically dilutes the ambient oxygen and moisture to negligible parts-per-million (ppm) levels, ensuring a strictly inert internal atmosphere.
Step 3: Reagent Introduction
Action: Introduce 2-Chloro-4-fluoro-5-methoxypyridine into the flask under a positive counter-flow of Argon. If the compound is in solution, transfer via an oven-dried, Argon-purged syringe or cannula.
Causality: Positive pressure ensures that the directional flow of gas is out of the flask, physically preventing atmospheric air from drafting inward during the brief moment the septum is pierced or the stopper is removed.
Protocol B: Glovebox Transfer and Storage
For long-term storage or when preparing highly sensitive catalyst master-mixes involving 2-Chloro-4-fluoro-5-methoxypyridine, a 4 environment is superior[4].
Step 1: Antechamber Cycling
Action: Place the sealed vial of 2-Chloro-4-fluoro-5-methoxypyridine into the glovebox antechamber. Perform three cycles of evacuation (min 15 minutes per cycle for solids to prevent bumping if residual solvents are present) and backfilling with the glovebox atmosphere (N2 or Ar).
Causality: The antechamber acts as an airlock. Strict cycling prevents the introduction of external O2/H2O, which would rapidly deplete the copper/palladium oxygen scavengers and molecular sieve drying units of the glovebox system.
Step 2: Internal Manipulation
Action: Only open the reagent vial when the internal sensors read <1 ppm O2 and <1 ppm H2O. After dispensing the required mass, purge the vial headspace with the box atmosphere and seal tightly with Parafilm or electrical tape before removing it from the box.
Causality: Even inside a glovebox, localized micro-environments of contaminants can exist. Sealing the vial ensures the bulk chemical remains pristine for future use.
Long-Term Storage Guidelines
To maintain the chemical integrity of 2-Chloro-4-fluoro-5-methoxypyridine over extended periods:
Atmosphere: Store strictly under an inert gas (Argon preferred due to its higher density than Nitrogen, which allows it to "blanket" the solid/liquid).
Temperature: Store in a cool, dry place (typically 2-8°C, unless specified otherwise by the manufacturer's Certificate of Analysis).
Light: Protect from direct light using amber vials to prevent potential photolytic degradation of the carbon-halogen bonds.
How to prevent defluorination during 2-Chloro-4-fluoro-5-methoxypyridine coupling reactions
Welcome to the Application Scientist Support Center. Functionalizing highly decorated heterocycles like 2-chloro-4-fluoro-5-methoxypyridine presents a unique chemoselectivity challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. Functionalizing highly decorated heterocycles like 2-chloro-4-fluoro-5-methoxypyridine presents a unique chemoselectivity challenge. While the goal is typically to cross-couple at the C2–Cl bond, researchers frequently encounter unintended defluorination at the C4 position.
This guide synthesizes mechanistic theory with field-proven protocols to help you achieve absolute chemoselectivity during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Mechanistic Overview: The Defluorination Problem
To solve defluorination, we must first understand the causality behind it. The C4-fluorine in this scaffold is highly vulnerable due to two competing side-reaction pathways:
Nucleophilic Aromatic Substitution (SNAr): The C4 position is para to the strongly electron-withdrawing pyridine nitrogen. This makes the C4 carbon highly electrophilic. When exposed to nucleophilic bases (e.g., alkoxides) or amines, the C4–F bond undergoes rapid SNAr, displacing the fluorine[1].
Hydrodefluorination (C–F Activation): Palladium can undergo an off-cycle oxidative addition into the C–F bond. If a hydride source is present (such as an alcohol solvent or an amine undergoing β-hydride elimination), the catalyst will reductively eliminate a hydrodefluorinated byproduct[2].
Fig 1: Chemoselectivity pathways for 2-chloro-4-fluoro-5-methoxypyridine functionalization.
Reagent Selection Matrix
Chemoselectivity is achieved by kinetically favoring the C2–Cl oxidative addition while entirely suppressing the conditions that enable SNAr.
Table 1: Reagent Matrix for C2-Coupling vs. C4-Defluorination
Component
Recommended (Promotes C2–Cl Coupling)
Avoid (Causes C4-Defluorination)
Mechanistic Causality
Base
K3PO4, Cs2CO3
NaOtBu, KOtBu, NaOH
Strong nucleophiles (alkoxides) directly attack the highly activated C4 position via SNAr[3].
Ligand
BrettPhos, XPhos, tBuXPhos
PPh3, dppe, P(tBu)3
Bulky biaryl phosphines accelerate reductive elimination, minimizing the Pd(II) lifetime and preventing off-cycle C–F insertion[4].
Solvent
1,4-Dioxane, Toluene
EtOH, iPrOH, DMF, NMP
Protic solvents act as hydride donors for hydrodefluorination; polar aprotic solvents (DMF) accelerate background SNAr[2].
Temp.
60 °C – 80 °C
> 100 °C
High thermal energy overcomes the activation barrier for thermodynamically driven C–F oxidative addition.
Troubleshooting FAQs
Q1: During my Buchwald-Hartwig amination, LCMS shows a mass corresponding to [M - 19 + Amine Mass]. Why am I losing the fluorine instead of the chlorine?A1: You are observing SNAr of your amine at the C4 position, which is outcompeting the Pd-catalyzed C2–Cl coupling. In 2-chloro-4-fluoropyridines, nucleophiles preferentially displace the highly activated fluorine over the chlorine[1]. To fix this, you must accelerate the catalytic cycle so that the amine is consumed by the palladium intermediate before it can attack the pyridine ring. Switch to a highly active, bulky precatalyst like BrettPhos Pd G3 [4]. Its extreme steric bulk forces the coupling partners together, drastically accelerating reductive elimination.
Q2: My Suzuki coupling is yielding a byproduct with a mass of [Target Mass - 18]. What is happening?A2: This mass shift indicates a loss of fluorine (-19 Da) and an addition of a proton (+1 Da), which is the classic signature of hydrodefluorination [2]. Your palladium catalyst is inserting into the C–F bond, picking up a hydride, and reductively eliminating. This usually means your solvent or base is wet, or you are using an alcohol solvent. Switch to strictly anhydrous 1,4-Dioxane and use anhydrous K3PO4.
Q3: Why can't I use Sodium tert-butoxide (NaOtBu) as my base? It usually works great for my Buchwald couplings.A3: NaOtBu is an excellent base for unactivated arenes, but it is a strong nucleophile. Because the C4-fluorine is para to the pyridine nitrogen, the ring is highly electron-deficient. NaOtBu will rapidly attack the C4 position via SNAr, yielding a tert-butoxy defluorinated byproduct[3]. You must use a non-nucleophilic base like Cs2CO3 to provide the necessary basicity for transmetalation without acting as a nucleophile.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." By checking specific LCMS mass shifts at the indicated checkpoints, you can immediately diagnose the mechanistic health of your reaction.
Optimized to prevent hydrodefluorination and SNAr.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Schlenk conditions, add 2-chloro-4-fluoro-5-methoxypyridine (1.0 equiv), your boronic acid/ester (1.2 equiv), and anhydrous K3PO4 (3.0 equiv) to an oven-dried vial.
Catalyst Addition: Add XPhos Pd G3 (2 to 5 mol%). Causality: XPhos provides the necessary steric bulk to prevent C–F insertion while easily handling heteroaryl chlorides.
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration). Seal the vial.
Heating: Heat the reaction at 60 °C for 12 hours. Causality: Keeping the temperature at or below 60 °C kinetically favors C–Cl oxidative addition over C–F activation.
Self-Validation Checkpoint (LCMS at 2 hours):
Success: Dominant peak at [Desired Mass + H]+.
Failure Mode (Hydrodefluorination): Peak at [Desired Mass - 18]+. (Indicates water ingress; abort and dry reagents).
Failure Mode (SNAr): Peak at [Desired Mass + 16]+. (Indicates hydroxide formation from wet base attacking the C4 position).
Workup: Cool to room temperature, filter through a pad of Celite, wash with EtOAc, and concentrate for column chromatography.
Fig 2: Optimized Suzuki-Miyaura workflow to prevent defluorination side reactions.
Failure Mode (SNAr): If you see [Amine-Substituted at C4 + H]+, your amine is too nucleophilic for the current catalytic rate. Increase BrettPhos Pd G3 loading to 10 mol% to outpace the background SNAr reaction.
References
Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes
ResearchGate
2
Synthetic Advantages of Defluorinative C–F Bond Functionalization
NIH / PMC
3
Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides
NIH / PMC
1
Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST
Journal of Medicinal Chemistry - ACS Publications
4
Technisches Support-Center: Optimierung der Rekristallisation von 2-Chlor-4-fluor-5-methoxypyridin
Answering in German as requested by the user. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen und Lösungen für häufig auftretende...
Author: BenchChem Technical Support Team. Date: April 2026
Answering in German as requested by the user.
Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Rekristallisation von 2-Chlor-4-fluor-5-methoxypyridin. Als leitender Anwendungswissenschaftler verbinde ich hier technische Präzision mit praxiserprobten Erkenntnissen, um Ihre Aufreinigungsprozesse zu optimieren.
Leitfaden zur Fehlerbehebung: Spezifische Probleme und Lösungen
Dieser Abschnitt befasst sich mit konkreten experimentellen Herausforderungen im Frage-Antwort-Format, um eine schnelle und effektive Problemlösung zu ermöglichen.
F: Mein Produkt ist beim Abkühlen als Öl ausgeschieden, anstatt zu kristallisieren. Was ist passiert und wie kann ich das beheben?
A: Das "Ausscheiden als Öl" tritt auf, wenn die Lösung bei einer Temperatur übersättigt wird, die über dem Schmelzpunkt Ihrer Verbindung liegt. Das unterkühlte, geschmolzene Produkt ist oft mit Verunreinigungen gesättigt, was die Kristallbildung hemmt.
Ursachenanalyse:
Zu hohe Konzentration: Die Konzentration des gelösten Stoffes ist zu hoch, und der Sättigungspunkt wird oberhalb des Schmelzpunktes der Substanz erreicht.
Ungeeignetes Lösungsmittel: Das Lösungsmittel hat einen zu hohen Siedepunkt, was das Erhitzen der Lösung über den Schmelzpunkt der Verbindung begünstigt.
Verunreinigungen: Bestimmte Verunreinigungen können als "eutektische Schmelzpunkterniedriger" wirken und die Kristallisation stören.
Lösungsstrategien:
Erhitzen und Verdünnen: Erhitzen Sie die ölige Suspension erneut, bis eine klare Lösung entsteht. Fügen Sie dann langsam eine kleine Menge (5-10 Vol.-%) zusätzliches heißes Lösungsmittel hinzu, um die Sättigungstemperatur zu senken. Lassen Sie die Lösung anschließend sehr langsam abkühlen.
Lösungsmittelsystem wechseln: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.
Zwei-Lösungsmittel-System: Lösen Sie das Öl in einer minimalen Menge eines "guten" Lösungsmittels (in dem es gut löslich ist) und titrieren Sie langsam ein "schlechtes" Anti-Lösungsmittel (in dem es unlöslich ist) bei einer Temperatur knapp unter dem Schmelzpunkt hinzu, bis eine Trübung auftritt. Erwärmen Sie die Mischung leicht, um die Trübung zu beseitigen, und lassen Sie sie dann langsam abkühlen.
F: Trotz Abkühlung im Eisbad bilden sich keine Kristalle. Was sind die nächsten Schritte?
A: Dies ist ein häufiges Problem, das oft auf eine zu hohe Verdünnung oder eine kinetische Hürde bei der Keimbildung zurückzuführen ist.[1]
Ursachenanalyse:
Zu viel Lösungsmittel: Dies ist die häufigste Ursache für das Ausbleiben der Kristallisation.[1][2]
Übersättigung: Die Lösung ist möglicherweise übersättigt, aber es fehlen die notwendigen Kristallisationskeime, um den Prozess zu starten.[1]
Zu schnelles Abkühlen: Ein zu schnelles Abkühlen, insbesondere direkt im Eisbad, kann die Bildung geordneter Kristallgitter verhindern.
Lösungsstrategien:
Lösungsmittel reduzieren: Kochen Sie einen Teil des Lösungsmittels unter dem Abzug ab, um die Konzentration Ihrer Verbindung zu erhöhen. Lassen Sie die Lösung anschließend erneut langsam abkühlen.[1][2][3]
Kristallisation induzieren (Keimbildung):
Kratzen: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens knapp unter der Flüssigkeitsoberfläche. Die dabei entstehenden mikroskopisch kleinen Glaspartikel können als Kristallisationskeime dienen.[1]
Impfen: Geben Sie einen winzigen, reinen Kristall Ihres Produkts (einen "Impfkristall") in die kalte Lösung. Dies bietet eine perfekte Vorlage für das Kristallwachstum.[1]
Langsames Abkühlen: Lassen Sie die Lösung zunächst langsam auf Raumtemperatur abkühlen, bevor Sie sie zur Maximierung der Ausbeute in ein Eisbad stellen.
F: Die Reinheit meines Produkts ist nach der Rekristallisation immer noch unbefriedigend. Wie kann ich sie verbessern?
A: Eine geringe Reinheit deutet darauf hin, dass die Verunreinigungen ähnliche Löslichkeitseigenschaften wie Ihr Produkt haben oder während des Prozesses eingeschlossen wurden.
Ursachenanalyse:
Co-Kristallisation: Verunreinigungen werden in das Kristallgitter Ihres Produkts eingebaut.
Ineffiziente Entfernung: Die Verunreinigungen sind im kalten Lösungsmittel immer noch ausreichend löslich, um auf der Kristalloberfläche zu verbleiben.
Zu schnelles Wachstum: Schnelles Kristallwachstum kann zur Inklusion von Lösungsmittel oder Verunreinigungen führen.
Lösungsstrategien:
Zweite Rekristallisation: Führen Sie eine zweite Rekristallisation mit dem bereits gereinigten Material durch. Dies ist oft sehr effektiv.
Waschschritt optimieren: Waschen Sie die filtrierten Kristalle mit einer minimalen Menge eiskaltem, frischem Rekristallisationslösungsmittel, um anhaftende Verunreinigungen zu entfernen.
Aktivkohlebehandlung: Wenn die Verunreinigungen farbig sind, fügen Sie der heißen, gelösten Probe eine kleine Menge Aktivkohle hinzu, um die farbigen Verunreinigungen zu adsorbieren. Führen Sie anschließend eine Heißfiltration durch, um die Kohle zu entfernen, bevor Sie die Lösung abkühlen lassen.
Alternative Aufreinigung: Wenn die Verunreinigungen sehr ähnlich sind, sollten Sie eine alternative Methode wie die Flash-Säulenchromatographie in Betracht ziehen.[4]
Häufig gestellte Fragen (FAQs)
F1: Wie wähle ich das beste Lösungsmittelsystem für 2-Chlor-4-fluor-5-methoxypyridin aus?
A1: Das ideale Lösungsmittel löst Ihre Verbindung bei hoher Temperatur sehr gut und bei niedriger Temperatur (z. B. 0-4 °C) sehr schlecht. Aufgrund der Polarität von Pyridin-Derivaten sind oft polare Lösungsmittel erforderlich.[1] Das Prinzip "Gleiches löst sich in Gleichem" ist ein guter Ausgangspunkt.[1]
Systematischer Ansatz zur Lösungsmittelauswahl:
Vorüberlegungen: Die Struktur von 2-Chlor-4-fluor-5-methoxypyridin ist mäßig polar. Geeignete Kandidaten sind Alkohole (Isopropanol, Ethanol), Ester (Ethylacetat), Ketone (Aceton) und aromatische Kohlenwasserstoffe (Toluol). Auch Mischungen dieser Lösungsmittel mit unpolaren Lösungsmitteln wie Heptan oder Hexan sind vielversprechend.
Kleinmaßstabstests: Geben Sie ca. 20-30 mg Ihrer Rohsubstanz in mehrere Reagenzgläser. Fügen Sie tropfenweise verschiedene Lösungsmittel (ca. 0,5 mL) bei Raumtemperatur hinzu. Notieren Sie die Löslichkeit.
Erhitzen: Erhitzen Sie die unlöslichen oder schwerlöslichen Proben vorsichtig im Wasserbad. Ein gutes Lösungsmittel sollte die Substanz nun vollständig lösen.
Abkühlen: Lassen Sie die gelösten Proben langsam auf Raumtemperatur und dann im Eisbad abkühlen. Beobachten Sie die Kristallbildung. Ein ideales Lösungsmittel führt zu einer reichlichen Bildung von gut definierten Kristallen.
Tabelle 1: Hypothetische Daten zur Lösungsmittelauswahl für die Rekristallisation von 2-Chlor-4-fluor-5-methoxypyridin
Lösungsmittelsystem
Löslichkeit bei Raumtemperatur (20-25°C)
Löslichkeit am Siedepunkt
Kristallbildung beim Abkühlen
Beobachtungen
Isopropanol
Schwer löslich
Vollständig löslich
Gute Bildung von Nadelkristallen
Vielversprechender Kandidat für Einzellösungsmittel-Rekristallisation.
Toluol
Schwer löslich
Mäßig löslich
Langsame, unvollständige Kristallisation
Eventuell zu viel Lösungsmittel erforderlich.
Ethylacetat
Mäßig löslich
Vollständig löslich
Schnelle Bildung feiner Kristalle
Risiko von Einschluss von Verunreinigungen durch schnelles Ausfallen.
Heptan
Unlöslich
Schwer löslich
Keine Auflösung
Geeignet als Anti-Lösungsmittel.
Toluol/Heptan (z.B. 3:1)
Schwer löslich
Vollständig löslich
Sehr gute Bildung von Plättchenkristallen
Exzellenter Kandidat für ein Zwei-Lösungsmittel-System.
F2: Was ist eine Zwei-Lösungsmittel-Rekristallisation und wann sollte ich sie anwenden?
A2: Diese Technik wird verwendet, wenn kein einzelnes Lösungsmittel die idealen Löslichkeitseigenschaften aufweist. Sie verwenden ein Lösungsmittelpaar: ein "gutes" Lösungsmittel, in dem Ihre Verbindung sehr gut löslich ist, und ein "schlechtes" (oder "Anti-") Lösungsmittel, in dem sie unlöslich ist. Die beiden Lösungsmittel müssen miteinander mischbar sein.[1]
Anwendung: Sie ist ideal, wenn Ihre Substanz in allen potenziellen Lösungsmitteln entweder zu gut oder zu schlecht löslich ist.
Vorgehen:
Lösen Sie Ihre Rohsubstanz in der minimal notwendigen Menge des heißen "guten" Lösungsmittels.
Fügen Sie tropfenweise das "schlechte" Anti-Lösungsmittel hinzu, bis eine bleibende Trübung (der Sättigungspunkt) erreicht ist.
Fügen Sie einige Tropfen des "guten" Lösungsmittels hinzu, bis die Lösung wieder klar ist.
Lassen Sie die Lösung langsam abkühlen, um die Kristallisation einzuleiten.
F3: Warum können substituierte Pyridine manchmal schwer zu kristallisieren sein?
A3: Pyridine und ihre Derivate können im Vergleich zu ihren nicht-heteroaromatischen Analoga eine Herausforderung darstellen.[1] Ihre Polarität und die Fähigkeit, Wasserstoffbrückenbindungen einzugehen, können zu einer hohen Löslichkeit in einer Vielzahl von Lösungsmitteln führen. Dies erschwert die Suche nach einem geeigneten System, in dem die Löslichkeit bei Kälte ausreichend gering ist, um eine gute Ausbeute zu erzielen.[1]
Experimentelle Protokolle
Protokoll 1: Einzellösungsmittel-Rekristallisation (Beispiel mit Isopropanol)
Auflösen: Geben Sie das rohe 2-Chlor-4-fluor-5-methoxypyridin in einen Erlenmeyerkolben, der eine angemessene Größe hat (idealerweise sollte das Lösungsmittel den Kolben zu etwa einem Drittel bis zur Hälfte füllen). Fügen Sie einen Magnetrührstab hinzu.
Lösungsmittel zugeben: Geben Sie eine kleine Menge Isopropanol hinzu und erhitzen Sie die Suspension unter Rühren auf einem Heizrührer zum Sieden.
Sättigen: Fügen Sie langsam weiteres heißes Isopropanol portionsweise hinzu, bis die Substanz gerade vollständig gelöst ist. Vermeiden Sie einen großen Überschuss an Lösungsmittel.[1]
(Optional) Heißfiltration: Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch eine vorgewärmte Nutsche oder einen Trichter mit geriffeltem Filterpapier.
Abkühlen und Kristallisieren: Nehmen Sie den Kolben von der Heizplatte, decken Sie ihn ab und lassen Sie ihn langsam an einem erschütterungsfreien Ort auf Raumtemperatur abkühlen. Um die Bildung größerer, reinerer Kristalle zu fördern, kann der Kolben isoliert werden, um den Abkühlvorgang zu verlangsamen.[5]
Maximierung der Ausbeute: Stellen Sie den Kolben für mindestens 30 Minuten in ein Eisbad, um die Kristallisation zu vervollständigen.
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einer Büchner-Nutsche.
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem Isopropanol, um verbliebene lösliche Verunreinigungen zu entfernen.
Trocknen: Trocknen Sie die gereinigten Kristalle im Vakuum, um alle Lösungsmittelreste zu entfernen.
Protokoll 2: Zwei-Lösungsmittel-Rekristallisation (Beispiel mit Toluol/Heptan)
Auflösen: Lösen Sie das Rohprodukt in der minimal notwendigen Menge heißen Toluols ("gutes" Lösungsmittel) in einem Erlenmeyerkolben.
Anti-Lösungsmittel zugeben: Fügen Sie unter Rühren langsam und tropfenweise Heptan ("schlechtes" Lösungsmittel) zu der heißen Lösung hinzu, bis eine leichte, aber beständige Trübung auftritt.
Klärung: Fügen Sie tropfenweise heißes Toluol hinzu, bis die Lösung gerade wieder klar wird.
Abkühlen und Kristallisieren: Nehmen Sie den Kolben von der Heizplatte und lassen Sie ihn wie in Protokoll 1 beschrieben langsam abkühlen.
Isolierung und Waschen: Sammeln Sie die Kristalle durch Vakuumfiltration. Waschen Sie die Kristalle mit einer kleinen Menge einer eiskalten Mischung aus Toluol und Heptan (im gleichen ungefähren Verhältnis, das zur Kristallisation verwendet wurde).
Trocknen: Trocknen Sie die Kristalle gründlich im Vakuum.
Visualisierungen
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe für die Durchführung und Fehlerbehebung bei der Rekristallisation.
Bildunterschrift: Allgemeiner Arbeitsablauf für die Rekristallisation.
Bildunterschrift: Logischer Ablauf zur Fehlerbehebung bei der Rekristallisation.
Referenzen
Benchchem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
NIH. (n.d.). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl].
ResearchGate. (2025). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELWq6Qh5f2sY-hgGGPfLRI8UeSWie1urcXlv4DPrZrXB5NjQy2gkeLhjj_UBligej0piGzoeEVoyBBaCx0fXsg2sk4UT_w8oS7TlYbzT8e4he4DB4CwLAFZFMlPKNuPGyx2D4F3seQmeLbdnXlQ4N8JUD_-tNWcLVpVzFDG-hdjJNNH5ls9c0AcPaZ6h4wwZtrkJ_ea9Sy3p-LLn6lu1Tf4T5FUieeilGzOjHr0N_xq6jZ0q8oNR_JzbaNbtGPpeXDxwhz7vqm8CBvO6fZQfGPhRRWoRj48pnR9N0RFN25ZnPERf89dhDXFLi7dTjOEF4d19mtnOum3rZ5cdJU2cE=]([Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As drug development professionals, you are likely working with highly functionalized heterocycles. The substrate 2-Chloro-4-fluoro-5-methoxypyridine presents a unique trifecta of challenges for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, etc.):
Regioselectivity: The C2-Cl bond is the target for oxidative addition, but the C4-F bond is highly susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr).
Electronic Deactivation: The 5-methoxy group donates electron density into the ring, mildly increasing the activation energy required for the oxidative addition of the C2-Cl bond compared to unsubstituted pyridines.
Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, creating off-cycle resting states that drastically reduce the Turnover Number (TON) and Turnover Frequency (TOF).
This guide provides field-proven, causality-driven troubleshooting to help you achieve high catalyst turnover and robust yields.
Diagnostic Logic: Identifying the Bottleneck
Before altering your reaction parameters, you must identify why your catalyst is failing. The diagram below outlines the diagnostic workflow for low turnover in pyridine cross-couplings.
Caption: Troubleshooting logic tree for diagnosing low palladium turnover in pyridine cross-couplings.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalls at 20% conversion, and I observe a fine black precipitate in the vial. What is happening?
A1: The black precipitate is "Palladium Black," an inactive agglomeration of Pd(0) nanoparticles[1]. In the coupling of 2-chloro-4-fluoro-5-methoxypyridine, this occurs when the rate of oxidative addition is slower than the rate of catalyst decomposition. Because the 5-methoxy group makes the ring electron-rich, oxidative addition into the C-Cl bond is sluggish. If the Pd(0) intermediate waits too long to react, or if monodentate ligands dissociate, the metal aggregates.
Solution: Switch to a highly active, bulky dialkylbiarylphosphine ligand (e.g., XPhos or RuPhos)[1]. These ligands are electron-rich (accelerating oxidative addition) and sterically demanding (preventing the formation of off-cycle bis-ligated Pd complexes that lead to aggregation)[2].
Q2: How do I achieve high turnover frequencies (TOF) while preventing SNAr side reactions at the 4-fluoro position?
A2: The 4-fluoro substituent is highly activated toward SNAr. If your catalytic cycle is slow, background SNAr (e.g., by amines or hydroxide bases) will consume your starting material.
Solution: You must ensure the Pd catalytic cycle outpaces the background SNAr reaction. Use a Pd G3 or G4 precatalyst to ensure a strict 1:1 Ligand:Palladium ratio[2]. This guarantees that every Pd center is catalytically active immediately upon activation, allowing you to drop catalyst loading to <0.5 mol% while maintaining a high TOF[3]. Additionally, use mild, anhydrous bases (like K₃PO₄) in non-polar solvents (like toluene or dioxane) to suppress nucleophilic attack at the C4 position.
Q3: My catalyst loading is already at 5 mol%, but turnover is still poor. Should I add more catalyst?
A3: No. Increasing catalyst loading often exacerbates the problem by increasing the concentration of off-cycle species and promoting ligand-accelerated decomposition[3]. Poor turnover with this specific substrate is often due to the basic pyridine nitrogen coordinating to the Pd center, acting as a catalyst poison.
Solution: Instead of adding more Pd, disrupt the coordination. Using a sterically bulky ligand (like CyPF-tBu or XPhos) physically shields the Pd center from coordinating to the pyridine nitrogen, enabling turnover numbers (TON) exceeding 80,000 in ideal heteroaryl systems[4].
Quantitative Ligand Performance Data
To guide your optimization, the following table summarizes the expected performance of various catalyst systems when applied to challenging heteroaryl chlorides like 2-chloro-4-fluoro-5-methoxypyridine.
This protocol is designed as a self-validating system . It includes specific visual and analytical checkpoints to confirm the reaction mechanics are functioning correctly before you commit to product isolation.
Objective: Couple 2-Chloro-4-fluoro-5-methoxypyridine with an arylboronic acid using <0.5 mol% catalyst loading.
Step-by-Step Methodology:
Preparation of the Catalytic Species: In a nitrogen-filled glovebox, charge a dry reaction vial with XPhos Pd G3 (0.2 mol%) and free XPhos ligand (0.2 mol%).
Causality: G3 precatalysts generate the active L₁Pd(0) species rapidly upon mild base activation[2]. Adding a matching equivalent of free ligand ensures the equilibrium favors the active complex without causing ligand inhibition.
Reagent Addition: Add 2-chloro-4-fluoro-5-methoxypyridine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.1 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
Causality: Anhydrous K₃PO₄ is strong enough to facilitate transmetalation but not nucleophilic enough to cause SNAr at the 4-fluoro position.
Solvent Addition and Degassing: Add anhydrous, rigorously degassed 1,4-Dioxane (5.0 mL, 0.2 M). Seal the vial with a Teflon-lined septum cap.
Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, killing the catalyst and halting turnover[1].
Reaction and Self-Validation Checkpoints: Move the vial to a heating block set to 80 °C.
Checkpoint 1 (15 minutes): Observe the reaction visually. A homogeneous yellow/orange solution indicates an active catalytic cycle. If the solution turns black, the catalyst has aggregated due to oxygen ingress or poor ligand binding[1]. Abort and check solvent degassing.
Checkpoint 2 (1 hour): Sample 10 µL for LC-MS analysis. You should observe >70% conversion to the desired product. If only starting material is present, the oxidative addition has failed; verify the integrity of your precatalyst.
Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts. Concentrate the filtrate under reduced pressure for subsequent purification.
Understanding the precise points of failure in the catalytic cycle allows for rational optimization. The diagram below illustrates the active cross-coupling cycle and the off-cycle poisoning pathway specific to pyridine substrates.
Reactivity Comparison Guide: 2-Chloro-4-fluoro-5-methoxypyridine vs. 2-Chloro-5-methoxypyridine
As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic routes and expanding chemical space. Pyridine derivatives are ubiquitous in medicinal chemistry, but...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic routes and expanding chemical space. Pyridine derivatives are ubiquitous in medicinal chemistry, but subtle structural variations—such as the introduction of a single fluorine atom—can fundamentally rewrite a molecule's reactivity profile.
This guide provides an in-depth, objective comparison between 2-chloro-5-methoxypyridine and its fluorinated analog, 2-chloro-4-fluoro-5-methoxypyridine . By analyzing their electronic properties, we will establish how these building blocks dictate regioselectivity, dictate reaction conditions, and enable orthogonal functionalization workflows.
Structural & Electronic Analysis
To understand the divergent behavior of these two compounds, we must analyze the electronic push-and-pull within the pyridine ring:
2-Chloro-5-methoxypyridine: The methoxy group at the C5 position is electron-donating via resonance (+M effect). This lone-pair donation increases electron density in the pyridine ring, particularly at the ortho and para positions. Consequently, the ring is slightly deactivated towards Nucleophilic Aromatic Substitution (SNAr) compared to an unsubstituted 2-chloropyridine. In recent quantitative reactivity models, 2-chloro-5-methoxypyridine has been utilized as a fundamental touchstone substrate to calibrate absolute SNAr reaction rates due to its predictable, moderate reactivity[1].
2-Chloro-4-fluoro-5-methoxypyridine: The introduction of a fluorine atom at C4 drastically alters the electronic landscape. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) that counteracts the +M effect of the methoxy group. Because the C-F bond is highly polarized and situated para to the electron-deficient pyridine nitrogen, the C4 position becomes highly activated. Fluorine's superior leaving group ability in SNAr reactions enables highly regioselective displacement over the C2-chlorine[2].
The true power of 2-chloro-4-fluoro-5-methoxypyridine lies in its chemoselectivity. It acts as a bifunctional linchpin, allowing for sequential, orthogonal functionalization without the need for protecting groups.
Nucleophiles will exclusively attack the C4-F bond under mild conditions. The intact C2-chlorine then serves as a reliable electrophile for downstream transition-metal catalyzed cross-couplings, such as Suzuki-Miyaura or Stille reactions[3].
Fig 1: Orthogonal functionalization workflow exploiting the differential reactivity of C4-F and C2-Cl.
The Causality of Regioselectivity (The Meisenheimer Complex)
Why does fluorine leave before chlorine? In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The highly polarized C-F bond accelerates this attack. Once the nucleophile attacks C4, the resulting negative charge (the Meisenheimer intermediate) is perfectly stabilized by delocalization onto the para-pyridine nitrogen. Following this stabilization, the rapid expulsion of fluoride drives the reaction forward, leaving the C2-Cl bond completely untouched.
Fig 2: Mechanistic pathway of regioselective SNAr at the C4 position driven by fluorine expulsion.
Quantitative Reactivity Comparison
The table below summarizes the practical differences between the two building blocks, providing a quick reference for synthetic planning.
Parameter
2-Chloro-5-methoxypyridine
2-Chloro-4-fluoro-5-methoxypyridine
Primary Reactive Site (SNAr)
C2
C4
Relative SNAr Reactivity
Moderate (Baseline Standard)
Extremely High
Primary Leaving Group
Chloride (Cl⁻)
Fluoride (F⁻)
Orthogonal Handles
No (Single electrophilic site)
Yes (C4 for SNAr, C2 for Coupling)
Dominant Electronic Effect
+M (Methoxy) > -I (Chloro)
-I (Fluoro) > +M (Methoxy)
Typical SNAr Temperature
80 °C – 120 °C
20 °C – 50 °C
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By utilizing LC-MS isotopic tracking, researchers can definitively prove regioselectivity without requiring immediate NMR analysis. Chlorine possesses two stable isotopes (³⁵Cl and ³⁷Cl) in a natural ~3:1 ratio. Tracking this isotopic signature is the key to validating these workflows.
Protocol A: Benchmark SNAr of 2-Chloro-5-methoxypyridine
Objective: Establish baseline reactivity via C2 substitution.
Procedure: Dissolve 2-chloro-5-methoxypyridine (1.0 eq) and a secondary amine (e.g., morpholine, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 120 °C for 16 hours.
Causality: The +M effect of the C5-methoxy group deactivates the ring, necessitating elevated temperatures and a large excess of nucleophile to overcome the higher activation energy barrier[1].
Self-Validation: Analyze via LC-MS. The starting material exhibits a distinct 3:1 (M / M+2) isotopic pattern. Successful conversion is validated by the complete disappearance of this isotopic signature in the product mass, confirming the displacement of the chlorine atom.
Protocol B: Regioselective SNAr of 2-Chloro-4-fluoro-5-methoxypyridine
Objective: Achieve chemoselective functionalization exclusively at C4.
Procedure: Dissolve 2-chloro-4-fluoro-5-methoxypyridine (1.0 eq) in DMF. Add the amine nucleophile (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 25 °C for 2 hours.
Causality: The strong -I effect of the C4-fluorine severely lowers the activation energy of the Meisenheimer intermediate, allowing the reaction to proceed rapidly at room temperature with near-perfect stoichiometry[2].
Self-Validation: LC-MS analysis will show the expected mass shift (M - 19 + Nuc). Crucially, the product mass spectrum must retain the 3:1 (³⁵Cl/³⁷Cl) isotope pattern. This intrinsic isotopic signature acts as an undeniable proof that the C2-Cl bond remains intact and substitution occurred exclusively at C4.
Objective: Exploit the orthogonal C2-Cl handle for C-C bond formation.
Procedure: To the isolated product from Protocol B (1.0 eq), add an arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a 1,4-Dioxane/H₂O mixture (4:1). Degas with N₂ and heat at 90 °C for 6 hours.
Causality: With the C4 position functionalized, the remaining C2-chlorine is now the sole electrophilic site. The palladium catalyst readily undergoes oxidative addition into the C2-Cl bond to facilitate cross-coupling[3].
Self-Validation: The reaction progress is monitored by the disappearance of the 3:1 chlorine isotope pattern, which is replaced by a single mass peak corresponding to the newly formed cross-coupled biaryl product.
GC-MS Fragmentation Pattern Analysis of 2-Chloro-4-fluoro-5-methoxypyridine: A Comparative Guide (SQ-GC-MS vs. GC-QTOF-MS)
As drug development pipelines increasingly rely on highly functionalized, halogenated heterocycles, the structural elucidation of these privileged scaffolds demands rigorous analytical methodologies. 2-Chloro-4-fluoro-5-...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly functionalized, halogenated heterocycles, the structural elucidation of these privileged scaffolds demands rigorous analytical methodologies. 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0)[1] presents a unique analytical challenge. Its multiple electronegative substituents and the potential for complex regioisomerism require more than basic library matching.
This guide objectively compares the performance of standard Single Quadrupole GC-MS (SQ-GC-MS) against Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) for the fragmentation analysis of this compound. By examining the causality behind electron ionization (EI) mechanisms and establishing self-validating experimental protocols, this document serves as an authoritative resource for analytical chemists and structural biologists.
Structural Dynamics & Fragmentation Mechanisms
Under standard 70 eV Electron Ionization (EI), the fragmentation of methoxypyridines is governed by the stability of the pyridine ring and the lability of the methoxy substituent. Understanding these pathways is critical for differentiating 2-Chloro-4-fluoro-5-methoxypyridine from its isobaric isomers.
The Mechanistic "Why"
Upon ionization, the molecular ion
[M]+∙
(m/z 161 for the
35
Cl isotopologue) undergoes a characteristic homolytic bond cleavage. The primary pathway is the expulsion of a methyl radical (
∙
CH₃), which relieves steric strain and forms a highly stable 2 at m/z 146[2].
Subsequent fragmentation involves the extrusion of carbon monoxide (CO), a3 that yields an ion at m/z 118[3]. Competing secondary pathways introduced by the halogens include the loss of a chlorine radical (
∙
Cl) to yield m/z 126, or the direct expulsion of formaldehyde (CH₂O) from the methoxy group to generate m/z 131. The presence of these nitrogenated and halogenated fragments is highly characteristic of 4[4].
Figure 1: 70 eV EI-MS fragmentation pathway for 2-Chloro-4-fluoro-5-methoxypyridine.
Technology Comparison: SQ-GC-MS vs. GC-QTOF-MS
When analyzing complex halogenated heterocycles, the choice of mass analyzer dictates the confidence level of structural assignments.
SQ-GC-MS (Nominal Mass): Operates at unit resolution. It relies heavily on empirical library matching (e.g., NIST/Wiley). For novel compounds like 2-Chloro-4-fluoro-5-methoxypyridine, library spectra are often absent, and nominal mass cannot distinguish between closely related regioisomers.
GC-QTOF-MS (Accurate Mass): Provides sub-2 ppm mass accuracy and high-resolution isotopic fidelity. Because fluorine and chlorine have distinct mass defects, QTOF can unambiguously generate the exact molecular formula of every fragment, proving the regiochemical loss of specific functional groups.
Figure 2: Analytical workflow comparing SQ-GC-MS and GC-QTOF-MS performance.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every analytical run must prove its own integrity before data is accepted.
Step 1: System Suitability & Autotune
Action: Perform a daily tune using Perfluorotributylamine (PFTBA).
Causality: Validates that the mass axis is calibrated and the electron multiplier is optimized.
Validation Gate: The tune report must show m/z 69, 219, and 502 with peak widths <0.6 Da and appropriate isotopic ratios. Failure to meet these criteria invalidates subsequent runs.
Step 2: Sample Preparation
Action: Dissolve 2-Chloro-4-fluoro-5-methoxypyridine in GC-grade ethyl acetate to 10 µg/mL. Spike with 1,4-Dichlorobenzene-d4 (1 µg/mL) as an Internal Standard (ISTD).
Causality: Ethyl acetate is selected over protic solvents (like methanol) to prevent thermally-induced transesterification or degradation in the hot GC inlet. The deuterated ISTD normalizes injection volume variations.
Step 3: Chromatographic Separation
Action: Inject 1 µL (Split 10:1) into an inlet set to 250°C. Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the necessary
π−π
interactions to resolve halogenated pyridine isomers without the severe peak tailing often seen on purely aliphatic phases. The 250°C inlet ensures rapid volatilization without inducing pyrolysis.
Validation Gate: A pure solvent blank must be injected immediately prior to the sample. If any peak >0.1% of the target analyte's area is detected in the blank, the system is contaminated, and the run is aborted.
Step 4: Mass Spectrometric Acquisition
Action: Operate the source at 230°C with an ionization energy of 70 eV. Acquire data from m/z 50 to 400.
Causality: Standardized 70 eV energy ensures that the fragmentation kinetics strictly follow the homolytic cleavage rules described above, allowing for direct comparison against theoretical models and literature.
Quantitative Data: Performance Comparison
The following tables summarize the analytical capabilities of the two platforms when assessing the fragmentation of 2-Chloro-4-fluoro-5-methoxypyridine.
Table 1: Platform Performance Comparison
Parameter
SQ-GC-MS
GC-QTOF-MS
Analytical Impact
Mass Accuracy
±
0.1 Da
< 2 ppm
QTOF eliminates false positives from isobaric background noise.
Resolution (FWHM)
~1,000
> 25,000
QTOF resolves the mass defect of
19
F from
12
C/
1
H interferences.
Isotope Fidelity
Moderate
Excellent (<2% error)
Precise
35
Cl/
37
Cl ratio confirmation on all fragment ions.
Structural ID
Library dependent
Ab initio formula generation
QTOF allows identification of novel, non-library compounds.
Table 2: Exact vs. Nominal Mass for Key Fragments
By utilizing GC-QTOF-MS, the exact mass of each fragment can be calculated to verify the mechanistic pathways outlined in Section 1.
Fragment Identity
Molecular Formula
Nominal m/z (SQ)
Exact m/z (QTOF)
Mass Error (ppm)
Molecular Ion (
35
Cl)
C₆H₄³⁵ClFNO
161
161.0044
< 2.0
Molecular Ion (
37
Cl)
C₆H₄³⁷ClFNO
163
163.0014
< 2.0
Loss of Methyl
C₅H³⁵ClFNO
146
145.9809
< 2.0
Loss of Formaldehyde
C₅H₂³⁵ClFN
131
131.0094
< 2.0
Loss of Chlorine
C₆H₄FNO
126
126.0355
< 2.0
Loss of Methyl + CO
C₄H³⁵ClFN
118
117.9860
< 2.0
Conclusion
While SQ-GC-MS remains a robust workhorse for routine screening of known compounds, the structural elucidation of complex, multi-substituted heterocycles like 2-Chloro-4-fluoro-5-methoxypyridine requires the advanced capabilities of GC-QTOF-MS. The ability to track the exact mass of specific neutral losses (e.g.,
∙
CH₃ vs.
∙
Cl) provides researchers with unambiguous proof of regiochemistry, ensuring the highest level of scientific integrity in drug development workflows.
LC-MS/MS Method Development Guide: Quantifying 2-Chloro-4-fluoro-5-methoxypyridine and Its Metabolites
Introduction & Analytical Challenges 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0) is a highly functionalized halogenated pyridine building block frequently utilized in the synthesis of novel therapeutics and a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0) is a highly functionalized halogenated pyridine building block frequently utilized in the synthesis of novel therapeutics and agrochemicals[1]. Tracking the pharmacokinetic profile of such pyridine-based compounds and their downstream metabolites is critical during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying pyridine derivatives in biological matrices due to its unparalleled sensitivity and specificity[2].
However, developing a single, cohesive LC-MS/MS method for this class of compounds presents a severe chromatographic challenge. The extreme polarity differences between the lipophilic parent compound and its highly polar Phase I/II metabolites often lead to poor retention, co-elution with endogenous matrix components, and severe ion suppression. This guide objectively compares stationary phase chemistries to establish a robust, self-validating analytical workflow.
Metabolic Pathway Mapping
To rationally design an LC-MS/MS method, we must first anticipate the metabolic fate of the molecule. The presence of the methoxy group and halogens on the electron-deficient pyridine ring dictates its biotransformation pathways.
Predicted Phase I and II metabolic pathways of 2-Chloro-4-fluoro-5-methoxypyridine.
Stationary Phase Evaluation: C18 vs. Biphenyl
The central challenge in this workflow is retaining the highly polar M1 (O-desmethyl) and M2 (N-oxide) metabolites.
The C18 Failure Mode
Traditional C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because the O-desmethyl pyridine metabolite (M1) is a strong hydrogen bond donor/acceptor with minimal hydrophobicity, it typically elutes in the void volume on a C18 column. This results in severe ion suppression from unretained endogenous plasma salts.
The Biphenyl Advantage
Biphenyl stationary phases offer orthogonal selectivity by combining hydrophobic, dipole-dipole, and π-π interactions. The electron-deficient pyridine ring of the analyte interacts strongly with the electron-rich biphenyl system of the stationary phase, drastically increasing retention for polar aromatic metabolites[3].
Mobile Phase Causality (The Methanol Requirement)
To fully leverage the Biphenyl column, Methanol must be used as the strong organic solvent instead of Acetonitrile. Acetonitrile contains its own π electrons (C≡N triple bond), which competitively interfere with the π-π interactions between the analyte and the stationary phase[4]. Methanol lacks π electrons, thereby maximizing the retention of the pyridine ring[4].
Chromatographic Performance Comparison
Analyte
C18 Retention Time (min)
Biphenyl Retention Time (min)
C18 Peak Asymmetry
Biphenyl Peak Asymmetry
Parent
3.45
4.80
1.30
1.05
M1 (O-desmethyl)
0.95 (Void)
2.15
N/A
1.10
M2 (N-oxide)
1.10
2.65
1.80
1.15
M3 (GSH Conjugate)
1.85
3.40
1.50
1.08
Data Interpretation: The Biphenyl phase successfully pulls M1 and M2 out of the void volume, ensuring they elute in a region free from matrix suppression. Peak shape is also significantly improved due to the secondary dipole-dipole interactions mitigating secondary silanol interactions.
Experimental Workflow & Protocol
Sample preparation and LC-MS/MS analytical workflow for plasma samples.
Protein precipitation using a 3:1 ratio of ice-cold methanol to plasma is a highly robust method for extracting pyridine metabolites[5].
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 20 µL of stable isotope-labeled internal standard (IS) working solution.
Add 300 µL of ice-cold Methanol to precipitate proteins[5]. (Do not use Acetonitrile, as residual ACN will disrupt early-eluting peak shapes on the Biphenyl column).
Vortex vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C[5].
Transfer 200 µL of the supernatant to an autosampler vial for injection.
Step 2: System Suitability Test (Self-Validating Step)
Before analyzing biological samples, validate the active π-π interactions of your Biphenyl column. Inject a standard mixture of Benzene and Nitrobenzene. On a healthy Biphenyl column with a methanol mobile phase, Nitrobenzene will be highly retained relative to Benzene due to its strong π-π interaction potential[4]. If the separation factor drops, it indicates stationary phase degradation or accidental use of Acetonitrile.
Step 3: LC Conditions
Column: Phenomenex Kinetex® Biphenyl or Restek Raptor™ Biphenyl (2.1 x 100 mm, 2.6 µm)
Mobile Phase A: Water + 0.1% Formic Acid (Ensures protonation of the pyridine nitrogen for positive ESI).
Mobile Phase B: Methanol + 0.1% Formic Acid
Flow Rate: 0.4 mL/min
Gradient: 5% B (0-1 min) → 95% B (1-5 min) → 95% B (5-7 min) → 5% B (7.1-10 min).
Step 4: MS/MS Parameters (Positive ESI)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Parent
162.0
147.0
60
25
M1 (O-desmethyl)
148.0
120.0
60
27
M2 (N-oxide)
178.0
162.0
65
20
Conclusion
When developing quantitative assays for halogenated pyridine derivatives like 2-Chloro-4-fluoro-5-methoxypyridine, default C18 methodologies often fail to capture the full metabolic picture. By switching to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analysts can harness powerful π-π interactions to retain highly polar Phase I metabolites, ensuring accurate, interference-free quantitation.
References
Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Technical Literature. URL:[Link]
Gardell, S. J., et al. "Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS." Springer Protocols / PubMed, 2019. URL:[Link]
Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases." COSMOSIL Application Notes. URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-5-methoxypyridine
As researchers and developers at the forefront of pharmaceutical innovation, our work with complex heterocyclic compounds like 2-Chloro-4-fluoro-5-methoxypyridine is fundamental. However, our responsibility extends beyon...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers at the forefront of pharmaceutical innovation, our work with complex heterocyclic compounds like 2-Chloro-4-fluoro-5-methoxypyridine is fundamental. However, our responsibility extends beyond synthesis and application to the safe and environmentally sound management of these materials from cradle to grave. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-4-fluoro-5-methoxypyridine, grounding every procedure in the principles of chemical safety, regulatory compliance, and scientific integrity. The objective is to ensure that every laboratory handling this substance can do so with the highest confidence in their safety and environmental stewardship.
Hazard Identification and Immediate Safety Precautions
Understanding the intrinsic hazards of a chemical is the bedrock of safe handling and disposal. 2-Chloro-4-fluoro-5-methoxypyridine, as a halogenated organic compound, presents multiple risks that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).
Causality of Required PPE: The requirement for comprehensive PPE is dictated by the compound's potential routes of exposure and its chemical properties. Similar halogenated pyridines are known to cause skin, eye, and respiratory irritation.[1][2][3] During thermal decomposition, which can occur in a fire, highly toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides can be generated.[2][4][5] Therefore, PPE serves not only to protect from direct contact but also from the hazardous byproducts of potential incidents.
Table 1: Hazard Profile and Essential Protective Measures
Combustible. Vapors may form explosive mixtures with air.[10][11]
Keep away from heat, sparks, and open flames. Use non-sparking tools for handling.[10][1][11]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct classification. 2-Chloro-4-fluoro-5-methoxypyridine is a halogenated organic compound . This classification is critical because it dictates the final disposal method and is a key regulatory determinant.
The Scientific Rationale for Segregation:
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically classified as hazardous waste.[12] Halogenated organic compounds require specific disposal technologies, most commonly high-temperature incineration.[12] These specialized incinerators must be equipped with advanced scrubber systems to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.
Mixing halogenated waste with non-halogenated waste streams contaminates the entire batch, forcing the entire volume to be treated by the more complex and expensive incineration process.[13] Therefore, strict segregation is not only a matter of regulatory compliance but also of cost-effectiveness and environmental responsibility.
On-Site Waste Collection and Management Protocol
This protocol outlines the step-by-step procedure for accumulating waste in the laboratory prior to its removal by a licensed disposal contractor.
Step 1: Container Selection
Select a waste container that is in good condition and compatible with 2-Chloro-4-fluoro-5-methoxypyridine.
For Liquid Waste: Use a sealable, airtight container designed for liquid hazardous waste.[9][13] The original container of the main component can often be used.[13] Ensure the container material (e.g., glass or specific polymers) is resistant to chlorinated solvents.
For Solid Waste: (e.g., contaminated gloves, weigh boats, silica gel, paper towels) Use a designated, sealable container for combustible solid waste.[8][14] Sharps like needles or contaminated glassware must be placed in a designated sharps container to prevent punctures.[14]
Step 2: Labeling Requirements
Proper labeling is a crucial, self-validating system that ensures safety and compliance throughout the disposal chain. As soon as the first drop of waste is added, the container must be labeled.[9]
The label must clearly state the words "HAZARDOUS WASTE" .[13]
List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[13][14] For example: "2-Chloro-4-fluoro-5-methoxypyridine (~5%), Methanol (~95%)".
Include the name and contact information of the waste generator.[14]
Step 3: Accumulation and Storage
Accumulate waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[13]
Keep waste containers tightly closed at all times, except when adding waste.[10][11][13] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.
Store containers in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[10][4][9]
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
Never fill a liquid waste container more than 90% full to allow for vapor expansion.[15]
Disposal Pathway Decision Logic
The physical form of the waste dictates its specific collection container, but the overall disposal pathway remains consistent. The following diagram illustrates the logical flow for managing waste generated from work with 2-Chloro-4-fluoro-5-methoxypyridine.
Caption: Logical workflow for the safe segregation, containment, and disposal of 2-Chloro-4-fluoro-5-methoxypyridine waste.
Final Disposal via Licensed Contractor
The final and most critical step is the transfer of waste to a licensed and approved hazardous waste disposal facility.[10][3][12]
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) office or your designated waste management provider to schedule a pickup.
Documentation: You will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal site. Ensure all information is accurate and complete.
Hand-off: Follow the specific procedures provided by your EHS office for the waste hand-off. Do not attempt to transport hazardous waste yourself unless you are specifically trained and authorized to do so.
By adhering to this comprehensive guide, laboratory professionals can confidently manage waste streams containing 2-Chloro-4-fluoro-5-methoxypyridine, ensuring the safety of personnel, maintaining regulatory compliance, and protecting the environment.
References
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
Products Finishing. (n.d.). PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. Retrieved from PF Online. [Link]
Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from Cole-Parmer. [Link]
NextSDS. (n.d.). 2-chloro-5-(chloromethyl)-4-methoxypyridine — Chemical Substance Information. Retrieved from NextSDS. [Link]
Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from University of the Philippines Diliman. [Link]
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from Vita-D-Chlor. [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue Engineering. [Link]
U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA. [Link]
U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from EPA. [Link]
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University. [Link]
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from University of Groningen. [Link]
Personal protective equipment for handling 2-Chloro-4-fluoro-5-methoxypyridine
As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive halogenated N-heterocycles into drug discovery pipelines. 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0) is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive halogenated N-heterocycles into drug discovery pipelines. 2-Chloro-4-fluoro-5-methoxypyridine (CAS: 1227597-81-0) is a prime example of a compound that offers immense synthetic utility but demands rigorous operational discipline.
Because of its electron-deficient pyridine ring and multiple halogen substituents, this building block is highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
). While this reactivity is exactly what makes it valuable for synthesizing complex pharmaceutical intermediates, it is also the root cause of its hazard profile. In a biological context, electrophilic halogenated pyridines can act as potent alkylating agents, reacting with cellular nucleophiles (such as proteins and DNA) to cause sensitization, severe irritation, and systemic toxicity [1].
To ensure the safety of your laboratory personnel and the integrity of your research, I have designed this comprehensive, causality-driven guide for handling, reacting, and disposing of 2-Chloro-4-fluoro-5-methoxypyridine.
Part 1: Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not about blindly following a safety data sheet; it is about understanding the chemical's physical state and reactivity. 2-Chloro-4-fluoro-5-methoxypyridine is typically handled as a solid but is frequently dissolved in aggressive polar aprotic solvents (e.g., DMF, DMSO) during synthesis. These solvents act as transdermal carriers, meaning that if the chemical breaches your glove, the solvent will pull the toxic electrophile directly through your skin.
Table 1: Quantitative & Qualitative PPE Specifications
Protection Zone
Recommended PPE
Specification / Breakthrough Time
Causality & Rationale
Hand Protection
Inner: 4-mil Nitrile Outer: 8-mil Neoprene
> 240 minutes (Neoprene against organic co-solvents)
Causality: Standard nitrile degrades rapidly when exposed to DMF/DMSO. The outer neoprene layer resists the solvent, while the inner nitrile provides a physical barrier against the dry powder [2].
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles
Continuous facial seal required
Causality: Protects ocular mucosa from aerosolized micro-particles during weighing and prevents solvent splash injuries during reaction setup.
Body Protection
Flame-Resistant (FR) Lab Coat (Nomex or equivalent)
Knee-length, cuffed sleeves
Causality: Prevents chemical accumulation on street clothes. FR material mitigates fire risks associated with flammable reaction solvents.
Causality: Mitigates inhalation of reactive electrophilic dust. The fume hood prevents vapor accumulation once the compound is solvated.
Part 2: Operational Workflow & Experimental Protocol
Every protocol must be a self-validating system. By integrating validation checks directly into the workflow, we eliminate the ambiguity that leads to laboratory accidents [3].
Protocol 1: Safe Weighing and Transfer for
SNAr
Reactions
Objective: Transfer 2-Chloro-4-fluoro-5-methoxypyridine into a reaction vessel without aerosolizing the powder or exposing the operator to dermal hazards.
Environmental Preparation:
Turn on the fume hood and clear all unnecessary clutter to ensure laminar airflow.
Validation Check: Visually verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm) before proceeding.
PPE Donning:
Put on the FR lab coat and chemical splash goggles.
Apply the double-gloving technique: don the 4-mil nitrile gloves first, followed by the 8-mil neoprene gloves.
Static Mitigation & Weighing:
Place an analytical balance inside the fume hood. Use a static-dissipative weighing spatula (e.g., grounded metal or anti-static polymer).
Causality: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Grounded tools prevent this dispersion.
Weigh the required mass of 2-Chloro-4-fluoro-5-methoxypyridine onto a piece of anti-static weighing paper or directly into a tared vial.
Solvation & Transfer:
Directly inside the hood, add your anhydrous solvent (e.g., DMF) to the vial to dissolve the compound.
Causality: Solvating the powder immediately eliminates the inhalation hazard of airborne dust, converting it into a manageable liquid phase for transfer to the main reaction flask.
Decontamination:
Wipe down the balance, spatulas, and hood surface with an isopropanol-soaked wipe.
Validation Check: Inspect the outer neoprene gloves for any swelling, discoloration, or degradation. If observed, immediately remove the outer gloves, wash the inner gloved hands, and don a fresh outer pair.
Part 3: Spill Management & Disposal Plan
In the event of a spill, the electrophilic nature of 2-Chloro-4-fluoro-5-methoxypyridine requires immediate containment to prevent cross-contamination and environmental release.
Protocol 2: Emergency Spill Response
Evacuation & Assessment: If the spill occurs outside the fume hood and exceeds 50 grams, immediately evacuate the immediate laboratory space and alert the safety officer.
Respiratory Upgrade: Responders must don a half-mask respirator equipped with P100/Organic Vapor (OV) cartridges before re-entering the spill zone [2].
Containment: Surround the powder with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand.
Causality: Do not use reactive absorbents like sawdust or paper towels, as the electrophilic pyridine ring could potentially react with organic nucleophiles in the absorbent matrix.
Cleanup: Carefully sweep the mixture using a non-sparking brush and dustpan. Place the material into a sealable High-Density Polyethylene (HDPE) container.
Disposal Routing: Label the container strictly as "Hazardous Waste: Halogenated Organic Solid (Contains 2-Chloro-4-fluoro-5-methoxypyridine)" .
Causality: Halogenated waste must never be mixed with non-halogenated waste. During incineration, halogenated compounds require specific high-temperature protocols to prevent the formation of highly toxic dioxins and furans [3].
Part 4: Logical Workflow Visualization
To ensure these protocols are easily understood at a glance, I have mapped the chemical handling, exposure response, and disposal logic into the following flowchart.
Safe handling, exposure response, and disposal workflow for 2-Chloro-4-fluoro-5-methoxypyridine.
References
Laboratory Chemical Safety Summary (LCSS) . PubChem, National Center for Biotechnology Information. Available at:[Link]
Personal Protective Equipment - Standard 1910.132 . Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, The National Academies Press, 2011. Available at:[Link]
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